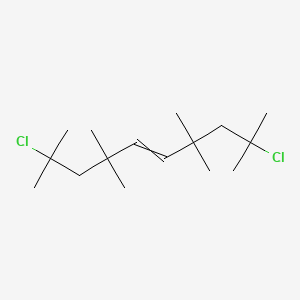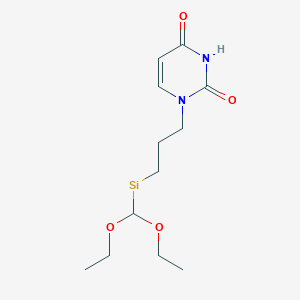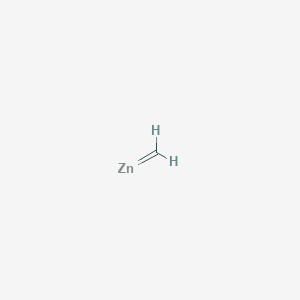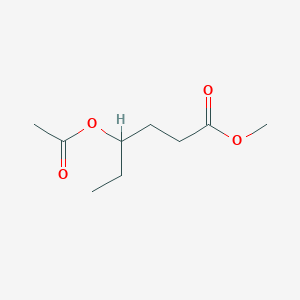![molecular formula C30H26O2 B14302884 6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran) CAS No. 118593-56-9](/img/structure/B14302884.png)
6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran): is a complex organic compound that belongs to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) can be achieved through several methods. One common approach involves the coupling reaction of epoxide and hydroxy amine segments. The epoxide is prepared from an aldehyde with the requisite sulfur ylide, followed by nucleophilic opening with benzylamine . Another method involves palladium-catalyzed coupling reactions to synthesize 6-substituted-3,4-dihydro-2H-1-benzopyran-2-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, flavanones like this compound have been studied for their potential antioxidant, anti-inflammatory, and anticancer properties. They are also investigated for their role in modulating enzyme activity and signaling pathways .
Industry: Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and functional materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also modulate enzyme activity by binding to active sites and altering their function .
Comparaison Avec Des Composés Similaires
Dihydrobenzopyrans: Compounds like 3,4-dihydro-6-methyl-2H-1-benzopyran-2-one are structurally related and exhibit similar chemical properties.
Uniqueness: What sets 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) apart is its biphenyl core, which provides additional stability and potential for diverse chemical modifications. This unique structure enhances its applicability in various scientific and industrial fields .
Propriétés
Numéro CAS |
118593-56-9 |
|---|---|
Formule moléculaire |
C30H26O2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
6-[4-[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]phenyl]-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C30H26O2/c1-3-27-19-25(13-15-29(27)31-17-1)23-9-5-21(6-10-23)22-7-11-24(12-8-22)26-14-16-30-28(20-26)4-2-18-32-30/h5-16,19-20H,1-4,17-18H2 |
Clé InChI |
GPXYTZULWDTYNX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)OCCC6)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


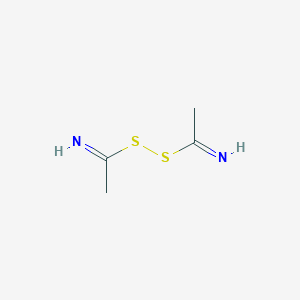

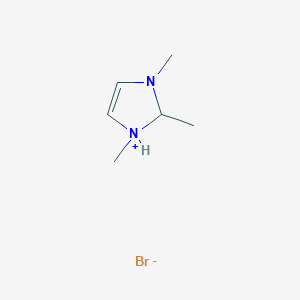
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)


![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
